

A Technical Guide to the Physicochemical Properties of 5-Amino-1-naphthol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-1-naphthol

Cat. No.: B160307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **5-Amino-1-naphthol** (CAS No: 83-55-6), a vital intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. This document outlines its key thermal properties, details the experimental methodologies for their determination, and presents a relevant synthetic pathway.

Core Physicochemical Data

5-Amino-1-naphthol is a crystalline powder, typically pale purple to brown-purple in appearance. Its thermal properties are critical for handling, process development, and synthesis applications. The reported values for its melting and boiling points exhibit some variation across different sources, which is common due to differences in purity and experimental conditions.

Data Presentation: Thermal Properties

The following table summarizes the reported melting and boiling points for **5-Amino-1-naphthol**.

Property	Value	Notes	Source(s)
Melting Point	170-175 °C	[1]	
190 °C	With decomposition.	[2][3][4]	
192 °C	[3]		
193 °C	[5][6]		
Boiling Point	378.3 °C	At 760 mmHg.	[1]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections describe standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[1][5] The most common methods involve heating a small sample in a capillary tube.

Method 1: Thiele Tube Apparatus

- **Sample Preparation:** A small amount of finely powdered, dry **5-Amino-1-naphthol** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]
- **Apparatus Setup:** The capillary tube is attached to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[2][5]
- **Heating:** The assembly is suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat is applied gently to the side arm of the Thiele tube with a Bunsen burner. The unique shape of the tube facilitates convection currents, ensuring uniform heat distribution.[5]

- Observation: The temperature is raised slowly, at a rate of approximately 1-2°C per minute, as it approaches the expected melting point.[5]
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[3]

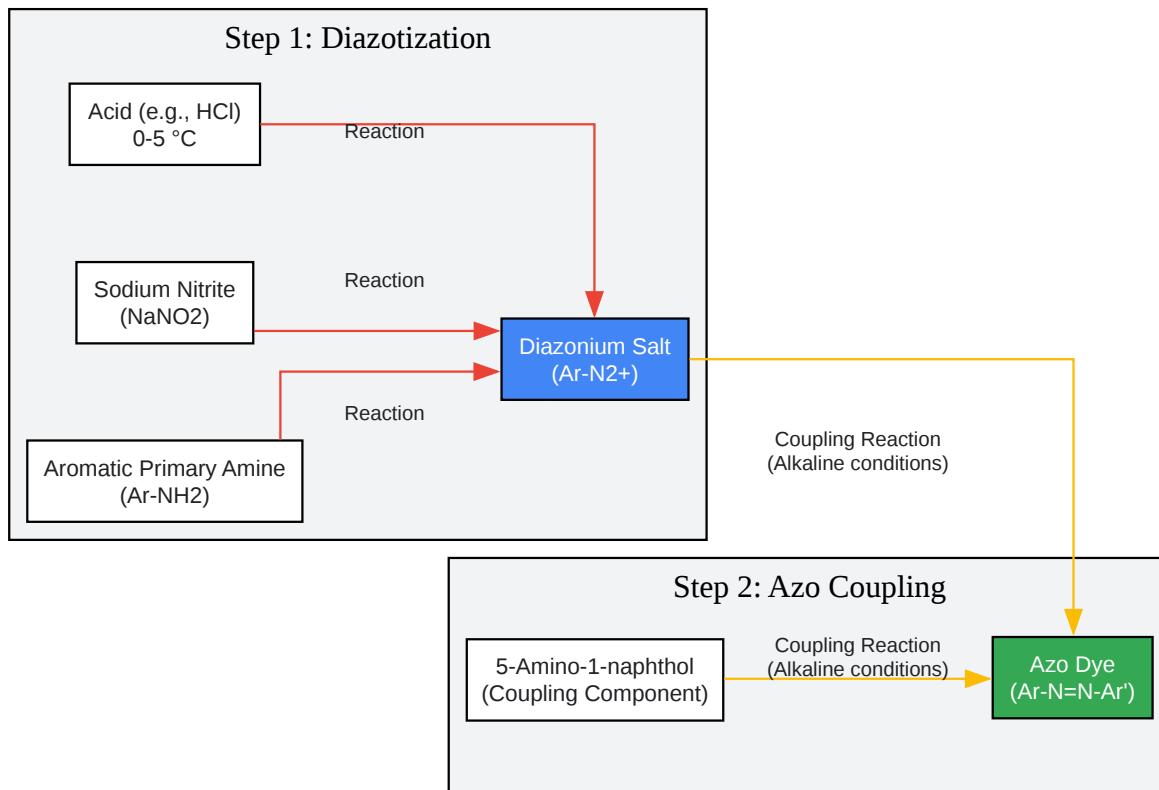
Method 2: Digital Melting Point Apparatus

- Sample Preparation: The capillary tube is prepared as described in the Thiele tube method.
- Apparatus Setup: The capillary tube is inserted into the heating block of the apparatus.
- Heating: The desired heating rate is set. It is standard practice to perform a rapid initial determination to find an approximate melting point, followed by a slower, more careful measurement (heating at ~2°C/min) for accuracy.[1]
- Observation: The sample is observed through a magnifying lens.
- Data Recording: The temperatures at which melting begins and ends are recorded from the digital display to define the melting point range.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

Method: Micro Boiling Point Determination (Thiele Tube)


This method is suitable for small quantities of liquid.[7]

- Sample Preparation: A small amount of the liquid (if **5-Amino-1-naphthol** were in a liquid state) is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is placed into the liquid with the open end down.[4]
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube as in the melting point determination.

- Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary. At this point, heating is discontinued.[8]
- Data Recording: The liquid begins to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube. This is the point where the external pressure overcomes the vapor pressure of the substance.[4][8] The recorded boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).[9]

Application in Synthesis: Azo Dye Formation

5-Amino-1-naphthol is a crucial coupling component in the synthesis of azo dyes. The general process involves two main stages: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an activated aromatic compound like **5-Amino-1-naphthol**.[10][11]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of an azo dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. scielo.br [scielo.br]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. nbinno.com [nbinno.com]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 5-Amino-1-naphthol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160307#melting-point-and-boiling-point-of-5-amino-1-naphthol\]](https://www.benchchem.com/product/b160307#melting-point-and-boiling-point-of-5-amino-1-naphthol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com